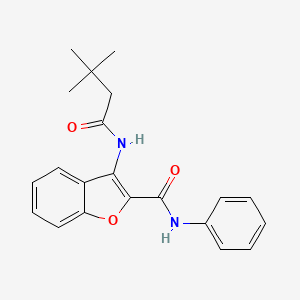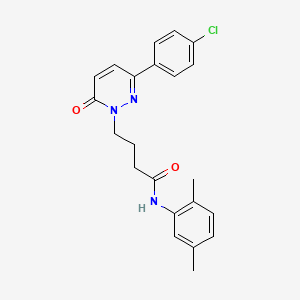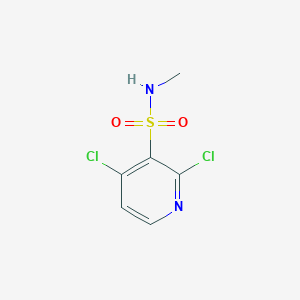
3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a tetrazole ring, a piperazine ring, and a phenyl group
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a tetrazole group, which is known to play a significant role in medicinal and pharmaceutical applications . Tetrazoles can form both aliphatic and aromatic heterocyclic compounds, and their nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . .
Mode of Action
Tetrazoles generally interact with their targets through hydrogen bonding, charge distribution, polarity, and hydrophobic interactions . The presence of free N-H in tetrazoles contributes to their acidic nature, which can influence their interaction with targets .
Biochemical Pathways
Tetrazoles are known to be involved in a variety of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazoles are generally soluble in water and acetonitrile , which could potentially influence their absorption and distribution
Result of Action
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive effects . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
For example, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated , which could influence their stability and activity under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Coupling Reactions: The final step involves coupling the tetrazole and piperazine rings with the phenyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the piperazine and phenyl groups.
1-(4-phenylpiperazin-1-yl)propan-1-one: Contains the piperazine and phenyl groups but lacks the tetrazole ring.
Uniqueness
3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is unique due to the combination of the tetrazole, piperazine, and phenyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(12-11-18-7-3-1-4-8-18)26-15-13-25(14-16-26)17-20-22-23-24-27(20)19-9-5-2-6-10-19/h1-10H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYUGDZFKFIQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2824470.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)
![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)
![4-butyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2824478.png)

![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)

![(4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2824483.png)
![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole](/img/structure/B2824486.png)

![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)
